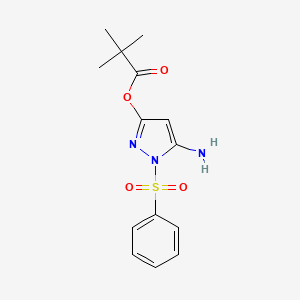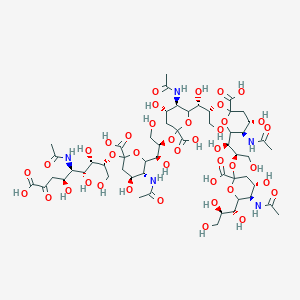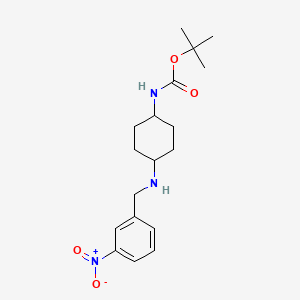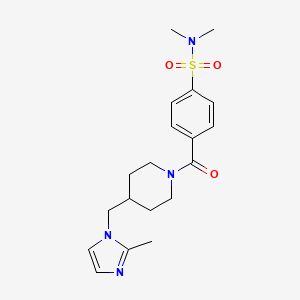![molecular formula C5H7ClF3N3O B3001208 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride CAS No. 1909337-88-7](/img/structure/B3001208.png)
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H7ClF3N3O and its molecular weight is 217.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is involved in various chemical reactions. For example, it can react with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. This reaction can occur under different conditions, producing yields ranging from 26-85% (Reitz & Finkes, 1989).
Photochemical Properties
- The compound's photochemical behavior has been studied, demonstrating significant potential in the synthesis of other fluorinated structures. Photolytic intermediates from this compound can follow different pathways leading to the synthesis of fluorinated oxadiazoles and triazoles (Pace et al., 2004).
Synthesis of Derivatives
- New derivatives of this compound, such as bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazans, have been synthesized. These derivatives were characterized using various techniques including NMR, FTIR spectroscopy, and X-ray diffraction. Their energetic properties have been investigated, indicating potential applications in materials science (Chinnam, Staples, & Shreeve, 2021).
Applications in Antitumor Research
- Novel oxadiazole and trifluoromethylpyridine derivatives related to natural products have been developed. These derivatives have been structurally characterized and investigated for their potential medical applications, specifically in antitumor activity. Some compounds have shown promising results in in vitro cancer cell line assays (Maftei et al., 2016).
Exploration in Energetic Materials
- The compound has been used in the synthesis of energetic materials, such as energetic salts with high heat of detonation. These materials are studied for their detonation performance and thermal stability, indicating potential for use in explosives or propellants (Cao et al., 2020).
Mecanismo De Acción
Target of Action
Similar 1,2,4-oxadiazole derivatives have shown promising antibacterial properties , suggesting that this compound may also target bacterial cells.
Mode of Action
It’s worth noting that other 1,2,4-oxadiazole derivatives have been found to exhibit antibacterial properties , which could suggest that this compound might interact with bacterial cells, leading to their inhibition or destruction.
Biochemical Pathways
Given the potential antibacterial properties of similar 1,2,4-oxadiazol derivatives , it’s plausible that this compound could interfere with essential biochemical pathways in bacterial cells, leading to their inhibition or death.
Result of Action
Based on the potential antibacterial properties of similar 1,2,4-oxadiazol derivatives , it’s plausible that this compound could lead to the inhibition or death of bacterial cells.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O.ClH/c1-2(9)3-10-4(12-11-3)5(6,7)8;/h2H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQGLMSCRRLMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3001125.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)


![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)




![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)
![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)
